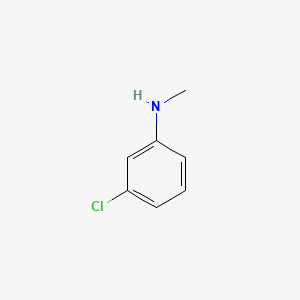

3-chloro-N-methylaniline

Beschreibung

Significance of Secondary Aromatic Amines in Organic Synthesis

Secondary aromatic amines, a category to which 3-chloro-N-methylaniline belongs, are organic compounds where a nitrogen atom is bonded to two carbon atoms—one of which is part of an aromatic ring—and one hydrogen atom. fiveable.me This structural feature makes them highly versatile reagents in organic synthesis. amerigoscientific.com They serve as crucial precursors for the synthesis of a wide range of more complex molecules, including dyes, agrochemicals, and pharmaceuticals. amerigoscientific.comsundarbanmahavidyalaya.in Their ability to undergo various reactions, such as N-alkylation, acylation, and coupling reactions, allows for the introduction of diverse functional groups, leading to the construction of intricate molecular architectures. ksu.edu.sawikipedia.org The reactivity of the N-H bond and the influence of the aromatic ring are key to their synthetic utility. fiveable.me

Overview of Halogenated N-Methylanilines in Research

Halogenated N-methylanilines are a specific subgroup of secondary aromatic amines that have garnered considerable attention in chemical research. The introduction of a halogen atom onto the N-methylaniline framework significantly modifies the electronic properties and reactivity of the molecule. This class of compounds is instrumental in the development of new synthetic methodologies. For instance, the presence of a halogen provides a handle for cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Research has explored the synthesis of various halogenated anilines through methods like the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov Furthermore, studies on compounds like this compound have investigated their conformational structures and electronic properties using advanced spectroscopic techniques. researchgate.net

Research Landscape and Emerging Areas for this compound

The research landscape for this compound is primarily centered on its role as a synthetic intermediate. It is recognized as a secondary amine that can be used as a starting material in the preparation of various other organic compounds. sigmaaldrich.comsigmaaldrich.com For example, it can be utilized to synthesize N-(2-bromoethyl)-N-methyl-3-chloroaniline and 2-[2-(N-methyl-3-chloroanilino)ethyl]-1,3-isoindolinedione. sigmaaldrich.comsigmaaldrich.com

An emerging area of research involves the use of this compound in catalysis. One notable application is its ability to undergo C3 borylation in the presence of an iridium catalyst. sigmaaldrich.comsigmaaldrich.com This reaction highlights the potential for regioselective functionalization of the aromatic ring, opening up new avenues for creating complex molecules. Further research into the catalytic applications and the synthesis of novel derivatives of this compound is an active area of investigation.

| Property | Value |

| Molecular Formula | C7H8ClN |

| Molecular Weight | 141.60 g/mol |

| CAS Number | 7006-52-2 |

| Boiling Point | 243-244 °C (lit.) sigmaaldrich.comsigmaaldrich.comchembk.com, 235 °C vwr.comcrysdotllc.comtcichemicals.comaksci.comtcichemicals.com |

| Density | 1.156 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.comchembk.com |

| Refractive Index | n20/D 1.5840 (lit.) sigmaaldrich.comsigmaaldrich.comchembk.com |

| Flash Point | >230 °F (>110 °C) sigmaaldrich.comsigmaaldrich.comchembk.com |

| Physical Form | Clear liquid chemdad.com, Light yellow to yellow clear liquid tcichemicals.comtcichemicals.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGYSQDPURFIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220342 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7006-52-2 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development for 3 Chloro N Methylaniline

Direct N-Methylation Strategies for Halogenated Anilines

Direct N-methylation of halogenated anilines like 3-chloroaniline (B41212) offers an efficient route to the desired product, often with improved atom economy and reduced waste compared to classical methods. These strategies typically involve the use of a C1 source, such as formaldehyde (B43269) or methanol (B129727), in conjunction with a suitable catalyst.

Reductive Amination Approaches Utilizing C1 Sources

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, and it represents a viable pathway for the N-methylation of 3-chloroaniline. google.com This approach circumvents the issue of overalkylation that can be problematic with traditional alkylating agents. google.com The reaction proceeds through the in situ formation of an imine or iminium ion intermediate from the reaction of the primary amine (3-chloroaniline) with a C1 source, typically formaldehyde. This intermediate is then reduced to the corresponding N-methylated amine. scirp.org

The general process can be described as follows:

Imine/Iminium Ion Formation: 3-chloroaniline reacts with formaldehyde in an equilibrium reaction to form an N-(3-chlorophenyl)methanimine intermediate. Protonation of the imine by an acid catalyst can generate a more electrophilic iminium ion.

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding 3-chloro-N-methylaniline.

A variety of reducing agents can be employed in reductive amination, including sodium borohydride (B1222165), sodium cyanoborohydride, and formic acid (in the Eschweiler-Clarke reaction). google.comresearchgate.net The choice of reducing agent and reaction conditions is crucial to ensure high selectivity and yield. For instance, the use of formaldehyde in combination with a reducing agent like sodium borohydride and an acid catalyst can facilitate this transformation. researchgate.net While specific protocols for 3-chloroaniline are not extensively detailed in publicly available literature, the general applicability of this method to aniline (B41778) derivatives is well-established. scirp.org

Heterogeneous Catalysis in N-Methylation of Chloroanilines

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation, reusability, and often milder reaction conditions. Several heterogeneous systems have been investigated for the N-methylation of anilines, with notable examples including nickel, ruthenium, and tin-based catalysts. These catalysts are often compatible with halogenated substrates like 3-chloroaniline.

Nickel-based catalysts have emerged as a cost-effective and efficient alternative to precious metals for C-N cross-coupling reactions. researchgate.net While the specific mechanism for the N-methylation of chloroanilines using a C1 source is not extensively detailed, it is believed to proceed through a catalytic cycle involving different oxidation states of nickel, such as Ni(0)/Ni(II) or Ni(I)/Ni(III). nih.govresearchgate.net

A plausible mechanistic pathway for the nickel-catalyzed amination of an aryl halide, which can be extrapolated to the N-methylation of 3-chloroaniline, involves the following key steps:

Oxidative Addition: A low-valent nickel species, typically Ni(0), undergoes oxidative addition to the aryl chloride (3-chloroaniline), forming a Ni(II)-aryl intermediate.

Amine Coordination and Deprotonation: The amine (in this context, the primary amine being methylated or a precursor) coordinates to the nickel center. Subsequent deprotonation, often facilitated by a base, forms a nickel-amido complex.

Reductive Elimination: The aryl and amido ligands on the nickel center undergo reductive elimination to form the C-N bond of the final product, this compound, and regenerate the active Ni(0) catalyst.

In some cases, particularly with electrochemical methods, a Ni(I)/Ni(III) cycle may be operative. nih.gov This involves the electrochemical reduction of a Ni(II) precatalyst to a Ni(I) species, which then undergoes oxidative addition to the aryl halide to form a Ni(III) intermediate. Subsequent electrochemical reduction and reaction with the amine lead to the product. nih.gov The use of N-heterocyclic carbene (NHC) ligands has been shown to facilitate these nickel-catalyzed amination reactions. nih.gov

Ruthenium(II) complexes have proven to be highly effective catalysts for the N-methylation of amines using methanol as the C1 source, operating under weak base conditions. acs.orgorgsyn.orgjocpr.com This method is advantageous as it avoids the use of strong bases that can be incompatible with sensitive functional groups. The reaction is generally tolerant of a wide range of substituents on the aniline ring, including halogens. acs.org

A typical procedure involves heating the aniline derivative with a catalytic amount of a Ru(II) complex, such as (DPEPhos)RuCl₂PPh₃, in methanol with a weak base like cesium carbonate (Cs₂CO₃). acs.orgorgsyn.org These reactions often proceed with high yields of the corresponding N-methylated anilines. acs.org

Interactive Data Table: Ru(II)-Catalyzed N-Methylation of Substituted Anilines

| Entry | Aniline Derivative | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 0.5 | Cs₂CO₃ | 140 | 12 | 95-97 |

| 2 | 4-Chloroaniline | 0.5 | Cs₂CO₃ | 140 | 12 | 95-97 |

| 3 | 4-Bromoaniline | 0.5 | Cs₂CO₃ | 140 | 12 | 95-97 |

| 4 | 4-Methylaniline | 0.5 | Cs₂CO₃ | 140 | 12 | 95-97 |

| 5 | 4-Methoxyaniline | 0.5 | Cs₂CO₃ | 140 | 12 | 95-97 |

Data is representative of typical yields reported in the literature for Ru(II)-catalyzed N-methylation of para-substituted anilines. acs.org

Vapor-phase alkylation of aniline with methanol over solid acid catalysts provides a continuous and potentially scalable method for the production of N-methylaniline. Sn-MFI molecular sieves, which are tin-substituted zeolites with an MFI framework structure, have been identified as effective catalysts for this transformation. nih.govresearchgate.net The Lewis acidic sites associated with the framework tin atoms are believed to be the active centers for the methylation reaction. acs.org

The reaction is typically carried out in a fixed-bed reactor at elevated temperatures. The performance of the Sn-MFI catalyst is influenced by several parameters, including the SiO₂/SnO₂ molar ratio, reaction temperature, weight hourly space velocity (WHSV), and the molar ratio of aniline to methanol. researchgate.net

Interactive Data Table: Vapor-Phase Methylation of Aniline over Sn-MFI Catalyst

| Parameter | Value | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | N,N-Dimethylaniline Selectivity (%) |

| SiO₂/SnO₂ Ratio | 50 | 55 | 60 | - |

| Temperature (°C) | 220 | 67 | 81 | - |

| WHSV (h⁻¹) | 3 | 67 | 81 | - |

| Aniline:Methanol Ratio | 1:8 | 67 | 81 | - |

| Low WHSV (h⁻¹) | 1 | 71 | 39 | 58 |

Data compiled from studies on the vapor-phase alkylation of aniline with methanol over Sn-MFI and Al-Sn-MFI catalysts. researchgate.netnih.govresearchgate.netnih.gov

Mechanistic Studies of N-Methylation Reactions (e.g., Ru–H Mechanism)

The ruthenium-catalyzed N-methylation of amines with alcohols is widely accepted to proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govorganic-chemistry.org This elegant catalytic cycle avoids the need for an external reducing agent by temporarily "borrowing" hydrogen from the alcohol substrate.

The key steps in the Ru–H mechanism are as follows:

Dehydrogenation: The ruthenium catalyst abstracts two hydrogen atoms from the methanol, oxidizing it to formaldehyde and forming a ruthenium hydride (Ru-H) species.

Imine Formation: The in situ generated formaldehyde reacts with the aniline (e.g., 3-chloroaniline) to form an imine intermediate.

Hydrogenation: The ruthenium hydride species then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the N-methylated aniline product.

Catalyst Regeneration: Upon hydrogenation of the imine, the active ruthenium catalyst is regenerated and can enter another catalytic cycle.

Deuterium (B1214612) labeling studies and the observation of Ru-H species by NMR spectroscopy provide strong evidence for this mechanism. acs.orgorgsyn.org For instance, when the reaction is carried out with deuterated methanol (CD₃OD), deuterium is incorporated into the N-methyl group of the product, consistent with the transfer of hydrogen from the alcohol. orgsyn.org

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions are a cornerstone of organic chemistry and are central to the synthesis of this compound. openstax.org These reactions typically involve the introduction of the methyl group onto the nitrogen atom of a 3-chloroaniline precursor.

The industrial synthesis of chloroanilines often begins with the corresponding chloronitrobenzene isomers. nih.gov For this compound, the logical precursor is 3-chloronitrobenzene. The synthesis pathway generally involves two main steps:

Reduction of the Nitro Group: The nitro group of 3-chloronitrobenzene is reduced to an amino group to form 3-chloroaniline. This transformation is most commonly achieved through catalytic hydrogenation, a process that requires careful control to avoid the unwanted side reaction of dehalogenation (the removal of the chlorine atom). nih.govgoogle.com

N-Methylation: The resulting 3-chloroaniline is then methylated to yield the final product, this compound. A common method for this step is the reaction with a methylating agent like methanol. chemicalbook.com This reaction can be catalyzed by various systems, including an iridium-based catalyst with potassium carbonate, carried out at elevated temperatures in a sealed reactor. chemicalbook.com

An alternative to the traditional two-step process is the exploration of direct N-methylation of aniline derivatives, which can offer a more streamlined approach. rsc.org

To improve efficiency and reduce waste, one-pot synthetic procedures are highly desirable. In the context of this compound synthesis, a one-pot reaction could involve the reduction of 3-chloronitrobenzene and the subsequent N-methylation in a single reaction vessel without isolating the intermediate 3-chloroaniline. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the principles of multicomponent reactions (MCRs) are relevant. mdpi.com MCRs are powerful tools that allow for the construction of complex molecules from simple starting materials in a single step, and their application to aniline synthesis represents a promising area for process optimization. mdpi.comnih.gov

Catalytic Hydrogenation Approaches for Chlorinated Amines (Relevance to Isomers)

Catalytic hydrogenation is a preferred method for the reduction of chloronitrobenzenes due to its efficiency and the avoidance of large quantities of acid waste associated with older methods like the Bechamp reaction. nih.gov However, a significant challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, which reduces yield and produces undesirable byproducts. mdpi.com

The choice of catalyst is crucial for the selective hydrogenation of the nitro group while preserving the carbon-halogen bond. nih.gov Several metal catalyst systems have been investigated for this purpose.

Raney Nickel: Raney Nickel is a cost-effective and widely used hydrogenation catalyst. unive.itacs.org It has been employed in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. google.com However, its performance can be affected by deactivation and the accumulation of thermally unstable phenylhydroxylamine intermediates, which can impact product purity. google.com Modifying Raney Ni with other metals like molybdenum or ruthenium can improve its performance and stability. iaea.orggoogle.com

Platinum- and Palladium-Based Catalysts: Platinum (Pt) and Palladium (Pd) catalysts are highly active for hydrogenation but can also promote dehalogenation. acs.org To enhance selectivity, these noble metals are often combined with other metals. For instance, an iron-promoted Pt catalyst on activated carbon (Pt–Fe/AC) showed a remarkable increase in activity and selectivity for p-chloroaniline, completely suppressing hydrodechlorination. rsc.org The electronic interaction between Pt and iron oxides is believed to be responsible for this improved performance. rsc.org Similarly, electron-enriched Pd nanoparticles have been shown to suppress the electrophilic attack on the carbon-halogen bond, thus avoiding dehalogenation. mdpi.com Other effective systems include Pt/Fe3O4 and Pt-V/C. acs.orgrsc.org

Table 1: Comparison of Catalyst Systems for Selective Hydrogenation of Chloronitrobenzenes

| Catalyst System | Key Features | Selectivity for Chloroaniline | Reference |

|---|---|---|---|

| Pt/Fe3O4 | Robust catalyst, solvent-free conditions | ≥99.4% | rsc.org |

| Raney Nickel | Cost-effective, used with metal additives | High, but can be prone to deactivation | google.com |

| Pt–Fe/AC | Incorporation of Fe increases activity and selectivity | Fully suppressed hydrodechlorination at complete conversion | rsc.org |

| γ-Mo2N | High selectivity at relatively low temperatures | High | nih.govacs.org |

| Pt–V/C | High performance, suitable for batch and flow processes | High, with low dehalogenation | acs.org |

To further improve the selectivity of catalytic hydrogenation, various auxiliary agents and inhibitors are added to the reaction mixture. These additives can suppress the unwanted dehalogenation side reaction. google.com

Metal Additives: The addition of a second metal to the catalyst system, as seen with Pd-Fe/C, is a common strategy. rsc.org These additives can modify the electronic properties of the primary catalyst, making it less prone to cleaving the carbon-halogen bond. mdpi.comrsc.org

Inorganic and Organic Compounds: Specific chemical inhibitors can be introduced into the reaction. For example, zinc iodide (ZnI2) has been used with Pt-based catalysts to slow down both the hydrogenation and dehalogenation rates, potentially by blocking highly active catalytic sites. acs.org A patented dehalogenation inhibitor formulation includes a mixture of sodium phosphite (B83602) and ethanolamine, which has shown a good inhibitory effect in the preparation of chlorinated aromatic amines. google.com

Green Chemistry and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of substituted anilines is an area where green chemistry can have a significant impact. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and simplify purification. The selective hydrogenation of chloronitrobenzene to chloroaniline has been successfully demonstrated over a robust Pt/Fe3O4 catalyst in the absence of a solvent. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. Nitroreductase (NR) enzymes have been used for the chemoselective reduction of nitroaromatics. acs.org This biocatalytic method avoids the need for high-pressure hydrogen gas and precious-metal catalysts and works well in the presence of hydrogenation-labile halides. The process can be run in aqueous media at low energy, offering a sustainable approach to aniline synthesis. acs.org

By integrating these advanced methodologies, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable, meeting the increasing demands for greener chemical manufacturing processes.

Solvent-Free or Environmentally Benign Solvent Systems

The reduction of hazardous waste and energy consumption is a central goal of green chemistry, with a significant focus placed on minimizing or eliminating the use of conventional organic solvents.

Solvent-Free Catalytic Hydrogenation: A significant step towards a more environmentally friendly synthesis is the implementation of solvent-free reaction conditions. Research has demonstrated the highly selective hydrogenation of chloronitrobenzene compounds to their corresponding chloroanilines in the absence of any solvent. rsc.orgresearchgate.net One such study utilized a robust catalyst consisting of platinum nanoclusters on an iron oxide (Pt/Fe3O4) support. rsc.org This method achieved complete conversion of substrates like m-chloronitrobenzene with selectivities towards the desired chloroaniline product of ≥99.4%. rsc.org This approach not only eliminates the need for organic solvents, which simplifies product isolation and reduces waste streams, but also enhances process safety and cost-effectiveness. Mechanochemical ball milling offers another solvent-free alternative, using ammonium (B1175870) formate (B1220265) as a hydrogen donor and a palladium-on-carbon catalyst for the catalytic transfer hydrogenation of aromatic nitro compounds. mdpi.com

Aqueous Synthesis: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Synthesis routes utilizing water as the reaction medium are highly desirable. For instance, the reduction of a precursor like 1-chloro-2-methyl-3-nitrobenzene can be effectively carried out in boiling water using finely divided iron and hydrochloric acid. prepchem.com This classic Béchamp reduction, while established, fits within the framework of environmentally benign solvent use. Furthermore, biocatalytic approaches using nitroreductase enzymes are performed in aqueous buffer systems at room temperature and atmospheric pressure, offering a highly sustainable route for the reduction of aromatic nitro compounds. nih.govacs.org

| Methodology | Key Reagents/Catalyst | Solvent System | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/Fe₃O₄ | Solvent-Free | High selectivity (≥99.4%), no organic solvent waste, enhanced safety. | rsc.org |

| Mechanochemical CTH | Pd/C, Ammonium Formate | Solvent-Free (Neat Grinding) | Avoids pressurized H₂ gas, simple procedure, low-hazard hydrogen source. | mdpi.com |

| Béchamp Reduction | Fe, HCl | Water | Utilizes an abundant, non-toxic solvent; established and scalable. | prepchem.com |

| Biocatalytic Reduction | Nitroreductase Enzyme | Aqueous Buffer | Mild conditions (room temp.), high chemoselectivity, avoids heavy metals. | nih.govacs.org |

Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. nih.govbeilstein-journals.org

While specific literature on the end-to-end flow synthesis of this compound is nascent, the principles have been successfully applied to analogous and constituent reaction steps, such as N-methylation and nitro group reduction.

Continuous N-Monomethylation: The selective N-methylation of anilines has been achieved under continuous flow conditions. mit.edu One methodology employs dimethyl carbonate (DMC), a green methylating agent, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mit.edu By utilizing the expanded process windows of a flow reactor, superheated temperatures (e.g., 250 °C) can be safely accessed, accelerating the reaction to achieve high yields in residence times as short as 12 minutes. mit.edu This approach demonstrates excellent control over selectivity, minimizing the formation of the over-alkylated N,N-dimethyl product. mit.edu Another study reports the N-methylation of aniline with methanol at 250 °C over an Al-SBA-15 catalyst in a continuous flow setup, achieving conversions up to 99%. researchgate.net

Continuous Nitro Group Reduction: The reduction of nitroarenes to anilines is well-suited for flow chemistry. Biocatalytic reductions using immobilized nitroreductase enzymes have been successfully transferred to continuous packed-bed reactors. nih.govacs.org This method operates at ambient temperature in an aqueous buffer and can be integrated with a continuous liquid-liquid extraction module for an automated reaction and workup sequence. nih.govacs.org This sustainable approach avoids high-pressure hydrogen and precious-metal catalysts, showing high chemoselectivity for the nitro group even in the presence of sensitive functionalities like halides. nih.gov

| Reaction Type | Key Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| N-Monomethylation | Dimethyl Carbonate, DBU | 250 °C, 12 min residence time | Rapid reaction, high selectivity, use of a green methylating agent. | mit.edu |

| N-Monomethylation | Methanol, Al-SBA-15 catalyst | 250 °C, 20 bar | High conversion (up to 99%), heterogeneous catalyst. | researchgate.net |

| Nitro Reduction (Biocatalytic) | Immobilized Nitroreductase | Room Temperature, Aqueous Buffer | Mild, sustainable, high chemoselectivity, integrated workup possible. | nih.govacs.org |

Purity Enhancement and Isolation Techniques in Synthesis Research

The isolation and purification of the target compound from the reaction mixture are critical steps that determine the final quality and utility of the synthesized this compound. Research employs several standard and advanced techniques to achieve high purity.

Distillation Techniques: Vacuum distillation, also referred to as reduced pressure fractionation, is a primary method for purifying this compound, which is a liquid at room temperature. prepchem.comgoogle.com By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at lower temperatures. This is crucial for preventing thermal decomposition of the aniline derivative. In a typical procedure, after the initial workup (e.g., phase separation and washing), the crude organic phase is subjected to distillation under a vacuum of approximately 0.1 MPa, with the fraction boiling between 127-137 °C being collected as the purified product. google.com

Chromatographic Methods: For laboratory-scale synthesis and the isolation of highly pure samples for analytical purposes, silica (B1680970) gel column chromatography is a common and effective method. chemicalbook.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The crude reaction mixture is loaded onto the top of a silica gel column, and a solvent or solvent mixture is passed through, carrying the components at different rates. The N-monomethylation of 3-chloroaniline with methanol, for example, utilizes silica gel column chromatography to isolate the final product after the solvent is removed under reduced pressure. chemicalbook.com

Extraction and Crystallization: Liquid-liquid extraction is a fundamental workup technique used to separate the product from the reaction medium, particularly in aqueous syntheses. mdpi.com After the reaction, the organic product is extracted into an immiscible organic solvent. The combined organic layers are then washed, dried, and concentrated. While this compound is a liquid, derivatives can be solids, for which crystallization is a powerful purification tool. This involves dissolving the crude solid product in a suitable hot solvent and allowing it to cool slowly. The desired compound selectively forms crystals, leaving impurities behind in the solvent. This method is highly effective for achieving high levels of purity for solid compounds.

| Technique | Principle of Separation | Typical Application | Phase of Product | Reference |

|---|---|---|---|---|

| Vacuum Distillation | Difference in boiling points under reduced pressure. | Large-scale purification, removal of non-volatile impurities. | Liquid | prepchem.comgoogle.com |

| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel). | Small to medium scale, separation of closely related compounds. | Liquid or Solid | chemicalbook.com |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial workup to separate product from aqueous reaction mixtures. | Liquid or Solid | mdpi.com |

| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Final purification step for achieving high purity. | Solid | - |

Chemical Reactivity and Mechanistic Studies of 3 Chloro N Methylaniline

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine group in 3-chloro-N-methylaniline is a key center for nucleophilic reactions, readily attacking electron-deficient centers.

As a secondary amine, this compound serves as a versatile starting material and intermediate in the synthesis of more complex molecules through nucleophilic substitution. sigmaaldrich.comguidechem.com The nitrogen atom's lone pair can attack electrophilic carbon atoms, displacing a leaving group. For instance, it is used as a precursor in the preparation of compounds such as N-(2-bromoethyl)-N-methyl-3-chloroaniline and N1-(3-chlorophenyl)-N1-methyl-1,2-ethanediamine dihydrochloride (B599025). sigmaaldrich.comchemicalbook.com

Examples of Nucleophilic Substitution Products from this compound

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | 1,2-Dibromoethane (example) | N-(2-bromoethyl)-N-methyl-3-chloroaniline |

| This compound | Phthalimide derivative (example) | 2-[2-(N-methyl-3-chloroanilino)ethyl]-1,3-isoindolinedione |

This table contains illustrative examples of product classes derived from this compound.

In the context of Nucleophilic Aromatic Substitution (SNAr) reactions, the reactivity of N-methylaniline (the parent compound of this compound) has been compared with aniline (B41778). Kinetic studies on their reactions with highly activated aromatic substrates, such as 4-nitrophenyl-2,4,6-trinitrophenyl ether, reveal significant differences in reactivity. unilag.edu.ngresearchgate.net

Under identical reaction conditions, aniline is found to be considerably more reactive than N-methylaniline. unilag.edu.ng The rate parameter for the reaction involving N-methylaniline is lower by a factor of approximately 10^5 compared to that of aniline in solvents like acetonitrile (B52724) and DMSO. researchgate.net This marked decrease in reactivity is attributed primarily to increased steric hindrance from the methyl group, which impedes both the initial nucleophilic attack to form the intermediate complex and the subsequent proton transfer steps. researchgate.net

Relative Reactivity in SNAr Reactions

| Nucleophile | Relative Rate Parameter (K1kAn) | Key Factor for Lower Reactivity |

|---|---|---|

| Aniline | ~10^5 | (Reference) |

Data based on comparative studies in acetonitrile and DMSO. researchgate.net

kA = k1(k2 + kB[B]) / (k−1 + k2 + kB[B]) unilag.edu.ng

In this mechanism, the intermediate can decompose to the product either spontaneously (k2 pathway) or through a general base-catalyzed pathway (kB). unilag.edu.ng Reactions of N-methylaniline with electrophilic aromatic substrates have been shown to be base-catalyzed in various solvents. unilag.edu.ngresearchgate.net The catalysis occurs when the removal of the proton from the nitrogen atom in the zwitterionic intermediate becomes partially or fully rate-limiting. acs.org Another amine molecule typically acts as the base, facilitating this proton transfer. unilag.edu.ng

The catalytic efficiency is greater for aniline compared to N-methylaniline, a finding that is consistent with the proton transfer mechanism. The steric bulk of the methyl group in N-methylaniline hinders the approach of the base, making the proton transfer less efficient compared to the less hindered proton on the amino group of the aniline-derived intermediate. unilag.edu.ngresearchgate.net

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an incoming electrophile replaces a hydrogen atom on the ring. wikipedia.org The regiochemical outcome of this reaction is dictated by the directing effects of the two existing substituents: the chloro group (-Cl) and the N-methylamino group (-NHCH3).

N-methylamino group (-NHCH3): This is a strongly activating group due to the nitrogen's ability to donate its lone pair of electrons into the ring via resonance. It is an ortho, para-director. lkouniv.ac.in

Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can be donated through resonance. lkouniv.ac.in

The powerful activating and directing effect of the N-methylamino group dominates over the weaker, deactivating effect of the chlorine atom. lkouniv.ac.in Therefore, electrophiles will preferentially attack the positions ortho and para to the -NHCH3 group, which are C2, C4, and C6.

Under strongly acidic conditions, the N-methylamino group can be protonated to form an -NH2CH3+ group. This protonated group is strongly deactivating and becomes a meta-director, which would alter the substitution pattern. libretexts.org A specific example of an electrophilic substitution reaction is the C3 borylation of this compound in the presence of an iridium catalyst. sigmaaldrich.comchemicalbook.com

Functional Group Transformations and Derivatization Reactions

The amine and chloro functionalities on this compound can be chemically modified to produce a range of derivatives.

The oxidation of N-methylanilines has been investigated using potent oxidizing agents like nonheme iron(IV)-oxo complexes. researchgate.net In these studies, the reaction does not lead to N-demethylation. Instead, the primary product is a dimer formed by oxidative coupling, identified as an N,N'-dimethyl-N,N'-diphenylhydrazine derivative. researchgate.net

Kinetic analysis of the oxidation of various para-substituted N-methylanilines revealed a strong dependence on the electronic nature of the substituent. The reaction rates correlate with Hammett σp values, yielding a large negative ρ value of -1.96. researchgate.net This indicates that electron-donating groups on the aromatic ring significantly accelerate the reaction. The large negative ρ value suggests the buildup of positive charge in the transition state of the rate-determining step, consistent with an initial electron transfer from the N-methylaniline substrate to the iron(IV)-oxo species. researchgate.net

Hammett Correlation for Oxidation of p-Substituted N-Methylanilines

| Parameter | Value | Interpretation |

|---|---|---|

| ρ (rho) | -1.96 | Reaction is highly sensitive to substituent electronic effects. |

| Sign | Negative | Reaction is accelerated by electron-donating groups. |

Data from oxidation reactions with a nonheme iron(IV)-oxo complex. researchgate.net

Reduction Pathways

The synthesis of chloroanilines, including derivatives like this compound, often involves the reduction of a corresponding nitroaromatic compound. A primary industrial method for producing compounds such as 3-chloroaniline (B41212) is the reduction of 3-chloronitrobenzene. chemicalbook.com This process is typically achieved through low-pressure hydrogenation in the liquid phase, utilizing noble metal catalysts, sometimes in conjunction with noble metal sulfides. chemicalbook.com To prevent dehalogenation, which is a common side reaction, metal oxides can be added to the reaction mixture, leading to high yields of approximately 98%. chemicalbook.com

Another established method involves the use of iron powder in the presence of ferrous sulfate (B86663) to reduce the nitro group. chemicalbook.com For the synthesis of the related compound, 3-chloro-2-methylaniline (B42847), a common precursor is 2-chloro-6-nitrotoluene. The reduction of this precursor can be carried out using several methods, including:

Catalytic Hydrogenation : This method employs catalysts such as Raney nickel. However, a significant drawback is the potential for catalyst poisoning and poor activation performance, which can limit the yield to around 87%. patsnap.comgoogle.comgoogle.com

Iron Powder-Hydrochloric Acid System : This classical reduction method has also been reported for the preparation of 3-chloro-2-methylaniline from its nitro precursor. google.com

Polysulfide Reduction : A method involving the reaction of 6-chloro-2-nitrotoluene with a polysulfide (such as sodium, calcium, or ammonium (B1175870) polysulfide) in an aqueous solution with an ammonium salt at temperatures between 30-105°C has been developed to achieve higher yields and improved safety. google.com

These pathways highlight common strategies for the reduction of chloronitroaromatic compounds to their corresponding anilines, which are applicable for the synthesis of this compound from a suitable nitrated precursor.

C-H Activation and Borylation Reactions

The functionalization of aromatic compounds through C-H activation and borylation is a powerful tool in synthetic organic chemistry. In the case of aniline derivatives, iridium-catalyzed borylation reactions have been extensively studied. The regioselectivity of these reactions is often influenced by directing groups on the aniline.

For primary anilines, an in situ N-borylation can occur, where the resulting N-Bpin (pinacolborane) group acts as a directing group, facilitating ortho C-H borylation through a hydrogen-bonding interaction with the iridium catalyst's ligands. mdpi.comnih.gov However, this directing effect is altered in secondary anilines like this compound.

A study on the Ir-catalyzed C-H borylation of N-methyl-3-chloroaniline demonstrated a notable deviation from the typical ortho-selectivity. When subjected to the reaction conditions, it did not produce the ortho-borylated product. Instead, the reaction yielded the meta-borylated product (relative to the N-methylamino group) in an 86% yield. mdpi.com This outcome suggests that for secondary anilines lacking an N-H bond, the outer-sphere directing mechanism via hydrogen bonding is not operative, leading to a change in regioselectivity that is likely governed by steric and electronic factors of the substrate itself. mdpi.comnih.gov

Interestingly, studies on N-methylaniline (the parent compound of this compound) with a different borylating reagent, B2eg2 (bis(ethylene glycolato)diboron), showed that high ortho-selectivity could be achieved. nih.gov In this case, the N-methylaniline is fully converted to PhN(Me)Beg prior to the C-H borylation step. nih.gov The high ortho-selectivity in the absence of an N-H bond for hydrogen bonding was attributed to the smaller size of the ethylene (B1197577) glycolate (B3277807) (eg) ligands on the iridium catalyst compared to pinacolato ligands. nih.gov This indicates that the choice of borylating agent can be critical in controlling the regiochemical outcome for N-substituted anilines.

Table 1: Regioselectivity in Borylation of N-Substituted Anilines

| Substrate | Borylating Agent | Catalyst System | Major Product | Key Finding |

|---|---|---|---|---|

| N-methyl-3-chloroaniline | HBpin | Iridium-based | Meta-borylated product | Lack of N-H bond prevents ortho-directing effect. mdpi.com |

| N-methylaniline | B2eg2 | Iridium-based | Ortho-borylated product | High ortho-selectivity is achieved despite the absence of an N-H bond, attributed to smaller ligands. nih.gov |

| Primary Anilines (e.g., Aniline) | HBpin | Iridium-based | Ortho-borylated product | N-H bond facilitates ortho-direction via hydrogen bonding. mdpi.comnih.gov |

Reactions with Isocyanates in Polymer Chemistry

N-methylanilines, including chloro-substituted derivatives, react with isocyanates to form blocked polyisocyanates. rsc.org Isocyanates are highly reactive compounds that can be "blocked" by reacting them with a compound containing an active hydrogen, such as the N-H group in a secondary amine like this compound. rsc.orgresearchgate.net This reaction forms a thermally reversible (labile) bond. researchgate.net

The reaction between this compound and an isocyanate group (–NCO) results in the formation of a substituted urea (B33335) linkage. The terminal isocyanate groups of a polyurethane prepolymer can be completely blocked with N-methylaniline, a reaction confirmed by the disappearance of the characteristic isocyanate absorption peak at 2270 cm⁻¹ in FTIR spectroscopy. rsc.org

The reactivity of the blocking agent is influenced by substituents on the aniline ring. Electron-withdrawing groups, such as the chlorine atom in this compound, decrease the electron density at the nitrogen atom. rsc.org This reduction in basicity makes the substituted N-methylaniline less reactive towards the electrophilic isocyanate group compared to unsubstituted N-methylaniline. rsc.org For instance, the reaction involving 2-chloro N-methylaniline requires significantly higher temperatures (>75 °C) and longer reaction times. rsc.org The deblocking temperature, at which the urea linkage breaks to regenerate the isocyanate and the amine, is also affected by the electronic nature of the substituents on the aromatic ring. researchgate.net

Intermolecular Interactions and Complex Formation

Adsorption Characteristics on Catalytic Surfaces (e.g., Pt(111))

The study of the adsorption of aromatic amines on metal surfaces is crucial for understanding catalytic processes. While specific studies on this compound are limited, research on N-methylaniline (NMA) on a Platinum(111) surface provides a valuable model for its interaction with catalytic surfaces. acs.orgnih.govnih.govarxiv.org

The adsorption behavior of NMA on Pt(111) is highly dependent on the surface coverage. At low coverages, the molecule adsorbs with the phenyl ring oriented nearly parallel to the platinum surface. acs.orgnih.gov This orientation facilitates π-bonding between the aromatic ring and the metal surface, which is a common adsorption mode for aromatic compounds. acs.orgnih.gov In this state, the molecule binds to the surface through both the phenyl ring and the nitrogen atom. acs.org

As the surface coverage increases, intermolecular interactions become more significant. This leads to a change in the adsorption geometry. At higher coverages, the NMA molecule binds to the Pt(111) surface solely through the nitrogen atom, and the phenyl ring is tilted away from the surface. acs.orgnih.gov This shift in orientation is driven by a balance between the molecule-surface charge transfer and intermolecular repulsive forces. acs.orgarxiv.org

Coverage-Dependent Bond Activation Mechanisms (e.g., C–N, N–H, C–H cleavage)

The interaction of N-methylaniline with the Pt(111) surface can lead to the selective activation and cleavage of specific chemical bonds, a process that is also dictated by surface coverage. acs.orgnih.govarxiv.org The NMA molecule presents several possibilities for bond activation, including C–H bonds of the methyl group, C–H bonds of the aromatic ring, the N–H bond, and the C–N bonds. acs.org

At low coverages, where the molecule is adsorbed flat via its phenyl ring, the strong interaction with the surface facilitates the cleavage of the C–N bond connecting the ring to the amine group. acs.orgnih.govarxiv.org This bond scission results in the formation of species like HCN. acs.org

Conversely, at high coverages, the molecule adsorbs in an upright orientation, binding only through the nitrogen atom. acs.orgnih.gov This weaker interaction does not lead to bond cleavage. Instead, the intact NMA molecule desorbs from the surface upon heating. acs.orgnih.govarxiv.org This coverage-dependent behavior highlights how surface crowding can dictate reaction pathways, shifting the process from bond activation and decomposition at low coverage to simple desorption at high coverage. acs.orgnih.gov These findings provide a foundational understanding of the elementary steps involved in heterogeneously catalyzed reactions of aromatic amines. nih.govarxiv.org

Table 2: Coverage-Dependent Behavior of N-Methylaniline on Pt(111) Surface

| Coverage Level | Adsorption Orientation | Primary Binding Site(s) | Observed Outcome upon Heating | Primary Bond(s) Activated |

|---|---|---|---|---|

| Low | Phenyl ring parallel to surface | Phenyl ring and Nitrogen atom | Decomposition | C–N (ring-amine) acs.orgnih.gov |

| High | Phenyl ring tilted away from surface | Nitrogen atom only | Intact desorption | None acs.orgnih.gov |

Kinetic and Thermodynamic Investigations of Key Reactions

Kinetic and thermodynamic studies are essential for understanding the mechanisms and efficiencies of chemical reactions involving this compound. While specific data for this compound is not extensively available, the principles can be understood from studies on related systems, such as chloroanilines and blocked isocyanates.

For reactions like the photocatalytic degradation of chloroanilines, kinetic investigations often model the process using a pseudo-first-order rate equation. mdpi.com This approach combines the photochemical reaction in the solution with the photocatalytic reaction on the catalyst surface. mdpi.com The Langmuir-Hinshelwood model is also frequently applied to describe the kinetics of such heterogeneous catalytic reactions, allowing for the calculation of adsorption equilibrium constants and photodegradation rate constants. mdpi.com Thermodynamic parameters, such as activation energies and adsorption enthalpies, can be determined from these kinetic studies, providing insight into the energy barriers and surface interactions of the reactants. mdpi.com

In the context of polymer chemistry, the kinetics of the deblocking reaction of N-methylaniline-blocked isocyanates have been studied using techniques like hot-stage FTIR spectrophotometry. researchgate.net These studies can be conducted under dynamic conditions to determine the deblocking temperature or under isothermal conditions to calculate kinetic and thermodynamic parameters. The rate of the deblocking reaction for aromatic isocyanates is generally found to be higher than for aliphatic ones. researchgate.net Such investigations are crucial for designing cured polymer systems, as they establish the structure-property relationships and determine the temperature at which the reactive isocyanate group is regenerated for cross-linking. researchgate.net These methodologies would be directly applicable to kinetic and thermodynamic investigations of reactions involving this compound.

Hydrolysis Kinetics of Related Phosphoramidates

The hydrolysis of phosphoramidates, such as those derived from substituted anilines, is a subject of significant chemical interest. Kinetic studies on compounds structurally similar to this compound derivatives, like mono-3-chloro-2-methyl-aniline phosphate (B84403) and di-3-chloro-2-methylaniline phosphate, offer valuable data on their reactivity.

The hydrolysis of mono-3-chloro-2-methyl-aniline phosphate has been investigated in a buffer solution at 50°C across a pH range of 0.00 to 7.46. sphinxsai.com The rate of this reaction was observed to increase with a rise in pH, reaching a maximum at pH 4.17. sphinxsai.com This peak in reaction rate is attributed to the hydrolysis occurring via both the mononegative and neutral species of the phosphoramidate (B1195095). sphinxsai.com The experimental and theoretical rate values for this hydrolysis have been found to be in good agreement. sphinxsai.com

In the case of di-3-chloro-2-methylaniline phosphate, kinetic studies were conducted in an acid region (0.5 to 7.0 mol dm-3 HCl) at 80°C in a 40% (v/v) dioxane-water medium. The rate of hydrolysis for this diester increased with a rise in acid molarity up to 4.0 mol dm-3 HCl, after which the rate decreased. This decrease in the hydrolysis rate beyond 4.0 mol dm-3 HCl is suggested to be related to the effect of water activity. The study of ionic strength effects indicated that the neutral species of the diester participates in the hydrolysis reaction.

The following table summarizes the pseudo-first-order rate constants for the hydrolysis of di-3-chloro-2-methylaniline phosphate at varying acid molarities.

| Acid Molarity (mol dm⁻³) | Pseudo-first-order Rate Constant (k x 10³ min⁻¹) |

| 0.5 | 1.25 |

| 1.0 | 2.00 |

| 2.0 | 3.16 |

| 3.0 | 4.47 |

| 4.0 | 5.62 |

| 5.0 | 5.01 |

| 6.0 | 4.47 |

| 7.0 | 3.55 |

This data is for the hydrolysis of di-3-chloro-2-methylaniline phosphate at 80°C in a 40% (v/v) dioxane-water medium.

P-N Bond Fission and SN2(P) Mechanisms

The mechanism of phosphoramidate hydrolysis is centered on the cleavage of the phosphorus-nitrogen (P-N) bond. For mono-3-chloro-2-methyl-aniline phosphate, comparative kinetic rate data supports a bimolecular hydrolysis process that involves P-N bond fission. sphinxsai.com This evidence, combined with temperature and solvent effects, points towards a concerted, bimolecular nucleophilic substitution at the phosphorus center, commonly referred to as an SN2(P) mechanism. sphinxsai.com

In moderately acidic conditions (pH 2-6), the acid-catalyzed cleavage of the P-N bond is the predominant reaction for some phosphoramidates. nih.gov This type of hydrolysis likely proceeds through an N-protonated zwitterionic form. researchgate.net The attack by a water molecule is more favorable on this zwitterionic phosphate than on the monoanionic form, facilitating the departure of the amine as a neutral leaving group. researchgate.net The mechanism for this P-N bond hydrolysis is thought to involve a "loose" SN2-like transition state, where the cleavage of the P-N bond is significantly more advanced than the formation of the oxygen-phosphorus (O-P) bond. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Chloro N Methylaniline

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. By analyzing the absorption or scattering of light, the vibrational modes of the molecule can be determined, each corresponding to a specific type of bond vibration (stretching, bending, etc.).

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FT-IR spectrum of 3-chloro-N-methylaniline exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibration of the secondary amine group is typically observed in the range of 3300–3500 cm⁻¹. For secondary aromatic amines like N-methylaniline, this peak is found around 3400 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The C-N stretching vibration is expected in the region of 1250–1350 cm⁻¹. The presence of the chloro-substituent on the aromatic ring can be confirmed by the C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹. Vibrations associated with the benzene (B151609) ring, such as C=C stretching, occur in the 1400–1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Methyl Group |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1400-1500 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aryl Amine |

| <800 | C-Cl Stretch | Chloro-aromatic |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the aromatic ring vibrations are typically strong. The symmetric "ring breathing" vibration, a characteristic feature for substituted benzenes, is expected to be prominent. The C-Cl stretching vibration also gives rise to a distinct Raman signal. While the N-H stretching vibration is generally weaker in Raman than in IR, it can still be observed. The C-H stretching vibrations of the aromatic ring and the methyl group will also be present.

Table 2: Expected Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Methyl Group |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| <800 | C-Cl Stretch | Chloro-aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used in organic chemistry.

The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms. nih.gov The spectrum, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. nih.gov

The aromatic protons appear in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene ring (chloro and N-methylamino groups at positions 3 and 1, respectively) leads to a complex splitting pattern for the four aromatic protons. The N-H proton signal is usually a broad singlet, and its chemical shift can vary depending on the concentration and solvent. The N-methyl protons give rise to a sharp singlet further upfield, with a chemical shift influenced by the adjacent nitrogen atom. nih.gov

Table 3: ¹H NMR Spectral Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.12 | t | 8.0 | 1H | Aromatic H |

| 6.70 | dt | 19.9, 10.0 | 1H | Aromatic H |

| 6.65 – 6.55 | m | - | 1H | Aromatic H |

| 6.50 | dd | 8.1, 2.0 | 1H | Aromatic H |

| 3.82 | s | - | 1H | N-H |

| 2.84 | s | - | 3H | N-CH₃ |

t = triplet, dt = doublet of triplets, m = multiplet, dd = doublet of doublets, s = singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms and hybridization.

The aromatic carbon atoms typically resonate in the range of 110-150 ppm. The carbon atom attached to the chlorine (C-Cl) will be deshielded, as will the carbon atom attached to the nitrogen (C-N). The chemical shift of the N-methyl carbon is found in the upfield region of the spectrum. nih.gov

Table 4: ¹³C NMR Spectral Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Assignment |

| 150.33 | C-N |

| 134.90 | C-Cl |

| 130.02 | Aromatic C-H |

| 116.86 | Aromatic C-H |

| 111.76 | Aromatic C-H |

| 110.73 | Aromatic C-H |

| 30.41 | N-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. The fragmentation of the molecular ion can occur through various pathways, such as the loss of a methyl group or a chlorine atom, leading to the formation of fragment ions. The most abundant peak in the spectrum is known as the base peak. For this compound, the molecular ion is observed, and the fragmentation pattern provides further confirmation of its structure. nih.gov

Table 5: Mass Spectrometry Data for this compound nih.gov

| m/z | Relative Intensity | Assignment |

| 141 | High | [M]⁺ (with ³⁵Cl) |

| 143 | Moderate | [M+2]⁺ (with ³⁷Cl) |

| 140 | Base Peak | [M-H]⁺ |

| 106 | Moderate | [M-Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, HRMS provides an exact mass that distinguishes it from other isomers or compounds with the same nominal mass. The precise mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N).

The calculated monoisotopic mass of this compound (C₇H₈³⁵ClN) is 141.03453 Da. nih.gov This high level of precision is instrumental in confirming the identity of the compound in complex mixtures and is a foundational piece of data for its characterization.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN |

| Monoisotopic Mass | 141.03453 Da |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of aniline (B41778) derivatives. tandfonline.com In GC-MS analysis, this compound is first separated from other components in a sample based on its volatility and interaction with the chromatographic column. Following separation, it enters the mass spectrometer, where it is typically ionized by electron impact (EI).

The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions, which form a characteristic pattern. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion, with peaks at m/z 141 (for the ³⁵Cl isotope) and m/z 143 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensity. A common fragmentation pathway for N-methylated compounds involves the loss of the methyl group, leading to a significant [M-CH₃]⁺ fragment. nih.gov

Table 2: Key Mass-to-Charge Ratios (m/z) from Electron Ionization GC-MS of this compound

| m/z Value | Interpretation |

|---|---|

| 141 | Molecular Ion Peak [M⁺] with ³⁵Cl |

| 143 | Isotopic Peak for [M⁺] with ³⁷Cl |

| 140 | Fragment ion, likely due to loss of H from the methyl or amino group |

| 106 | Fragment ion, likely [M - Cl]⁺ |

| 105 | Fragment ion, likely [M - HCl]⁺ |

Data sourced from public spectral databases. nih.gov

Electronic Spectroscopy and Conformational Analysis

The presence of the N-methyl group introduces rotational isomerism in this compound, leading to the existence of cis and trans conformers based on the orientation of the methyl group relative to the chloro-substituted benzene ring. Advanced laser-based spectroscopic techniques are employed to probe the distinct electronic properties of these rotamers.

Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase. In this method, a tunable laser excites the molecule from its ground electronic state (S₀) to a specific rovibronic level in an excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. By scanning the laser wavelength and monitoring the ion signal, a spectrum of the S₁ ← S₀ transition is recorded.

Studies have successfully resolved the distinct electronic origins for the cis and trans rotamers of this compound (3ClNMA). researchgate.net These measurements provide the first electronic excitation energies (Eₛ₁) for each conformer.

To obtain precise information about the cationic ground state (D₀), Mass-Analyzed Threshold Ionization (MATI) spectroscopy is utilized. This technique provides highly accurate adiabatic ionization energies (IEs). In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these Rydberg states, and the resulting ions are detected. This method allows for the determination of the energy required to transition from the neutral ground state (S₀) to the cation ground state (D₀) with vibrational resolution.

For this compound, MATI spectroscopy has been used to determine the adiabatic ionization energies for both the cis and trans rotamers with high precision. researchgate.net

Experimental and computational studies have confirmed that cis and trans 3ClNMA are the two stable conformers in the S₀ (neutral ground state), S₁ (first excited electronic state), and D₀ (cationic ground state). researchgate.net The relative stability and electronic properties of these rotamers differ in each state.

R2PI spectroscopy reveals the energy separation of the conformers in the S₁ state, while MATI spectroscopy provides their separation in the D₀ state. The combination of these techniques allows for a detailed understanding of how electronic excitation and ionization affect the conformational landscape of the molecule.

Table 3: Spectroscopic Data for Cis and Trans Rotamers of ³⁵Cl-3-chloro-N-methylaniline

| Parameter | Cis Rotamer | Trans Rotamer | Technique |

|---|---|---|---|

| First Electronic Excitation Energy (Eₛ₁) | 33,003 ± 3 cm⁻¹ | 32,886 ± 3 cm⁻¹ | R2PI |

| Adiabatic Ionization Energy (IE) | 61,531 ± 5 cm⁻¹ | 61,625 ± 5 cm⁻¹ | MATI |

Data from ResearchGate. researchgate.net

Surface-Sensitive Spectroscopic Techniques

The interaction of aromatic amines with surfaces is crucial in fields such as catalysis and materials science. Surface-sensitive spectroscopic techniques are used to investigate the adsorption, orientation, and chemical transformation of molecules like this compound on various substrates.

Studies on the closely related N-methylaniline (NMA) on platinum (Pt(111)) surfaces using a combination of techniques like Temperature-Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS) provide significant insights. nih.gov These studies show that the adsorption behavior is highly dependent on surface coverage. At low coverages, the molecule tends to bind to the surface via its phenyl ring, while at higher coverages, the interaction is primarily through the nitrogen atom's lone pair of electrons. nih.gov

Similarly, Surface-Enhanced Raman Spectroscopy (SERS) has been used to monitor the accumulation of chloroanilines on gold nanoparticles. bit.edu.cn The interaction is strongly influenced by electrostatic forces, with the nitrogen lone pair playing a key role in the amine-metal bond. acs.orgresearchgate.net These techniques can reveal how the molecule orients itself on a surface and can detect changes in vibrational modes upon adsorption, indicating which parts of the molecule are interacting most strongly with the substrate. acs.orgresearchgate.net

Due to the absence of specific experimental research data for the X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Desorption (TPD) of this compound in the provided search results, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for the specified subsections.

The search results lack the necessary data, such as XPS binding energies and TPD desorption temperatures, which are crucial for a thorough and factual discussion of the surface bonding and adsorption dynamics of this particular compound. To maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be created without this fundamental information.

Computational Chemistry and Theoretical Modeling of 3 Chloro N Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular structure, energy, and other properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. arxiv.org It balances computational cost and accuracy, making it suitable for a wide range of chemical systems. scispace.com In a typical DFT study, the goal of geometry optimization is to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. arxiv.org

For a molecule like 3-chloro-N-methylaniline, a DFT calculation, often using a hybrid functional like B3LYP, would be performed to predict bond lengths, bond angles, and dihedral angles. This process iteratively adjusts the atomic positions until the forces on the atoms are negligible. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. In studies on similar molecules like 3-chloro-4-methyl aniline (B41778), the B3LYP method has been shown to provide optimized geometric bond lengths that are in good agreement with experimental values for the parent aniline molecule. researchgate.net

Illustrative Optimized Geometric Parameters for Substituted Anilines This table presents typical data obtained from DFT calculations for related aniline derivatives to illustrate the expected results for this compound.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C-N | ~1.41 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | N-CH₃ | ~1.45 Å |

| Bond Angle | C-N-C | ~120° |

| Bond Angle | C-C-Cl | ~120° |

| Dihedral Angle | C-C-N-C | Varies (describes planarity) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide accurate descriptions of electronic properties. For substituted anilines, ab initio calculations are used to determine properties such as ionization potential, electron affinity, and dipole moment. researchgate.netumn.edu

Calculations on the parent aniline molecule have been performed at the Configuration Interaction Singles (CIS) level of theory to elucidate the geometry of its electronically excited states. researchgate.net For a molecule like this compound, such calculations would reveal how the chloro and N-methyl substituents influence the distribution of electrons and the energy levels of the molecular orbitals compared to aniline itself.

The accuracy of any quantum chemical calculation depends critically on the "level of theory" (the method, e.g., HF, DFT) and the "basis set" (the set of mathematical functions used to build the molecular orbitals).

A common choice for DFT studies on organic molecules is the B3LYP functional paired with a Pople-style basis set, such as 6-31G(d). researchgate.netresearchgate.net The "6-31G" part describes a split-valence basis set, which provides flexibility for valence electrons, while the "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms to better describe anisotropic electron distributions. For higher accuracy, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) might be employed, especially for calculating properties like electron affinities or describing weak interactions. The choice represents a trade-off between computational expense and the desired accuracy of the results.

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to predict the reactivity of a molecule by analyzing its electronic structure.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methylamino group would raise the HOMO energy, while the electron-withdrawing chloro group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting moderate reactivity.

Illustrative FMO Energy Values for a Substituted Aniline This table provides representative energy values that would be calculated for a molecule like this compound.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.5 |

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact. nih.gov The MESP map is color-coded to show different regions of charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-poor areas, prone to nucleophilic attack, are colored blue (positive potential). nih.gov

For this compound, an MESP map would likely show a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or interaction with electrophiles. The electronegative chlorine atom would also exhibit negative potential. Regions of positive potential (blue) would be expected on the hydrogen atoms of the methyl and amino groups. This analysis provides a clear, visual guide to the molecule's reactive sites.

Ionization Energy and Electron Affinity Calculations

The adiabatic ionization energy (IE) of this compound has been precisely determined through Mass-Analyzed Threshold Ionization (MATI) spectroscopy. These experimental findings are strongly supported by theoretical calculations. For the two stable conformers, the ionization energies have been reported as:

| Rotamer | Adiabatic Ionization Energy (cm⁻¹) |

| cis-3-chloro-N-methylaniline | 61,531 ± 5 |

| trans-3-chloro-N-methylaniline | 61,625 ± 5 |

This data is based on experimental measurements from MATI spectroscopy, which are corroborated by computational results. researchgate.netresearchgate.net

No specific computational studies on the electron affinity of this compound were available in the searched literature.

Chemical Hardness and Nucleophilicity Indices

Detailed calculations of global reactivity descriptors such as chemical hardness and nucleophilicity indices for this compound were not found in the available research. These indices are valuable in predicting the reactivity of a molecule and can be derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Natural Bond Orbital (NBO) Analysis for Atomic Charges

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and intramolecular interactions. For molecules similar to this compound, NBO analysis based on DFT calculations has been used to determine the charge distributions based on natural population analysis (NPA). acs.orgnih.gov While research indicates that NBO analysis has been performed for this compound, specific data tables detailing the atomic charges on each atom were not accessible in the reviewed literature. acs.orgkisti.re.kr

Conformational Stability and Isomerization Pathways

The presence of the N-methylamino group allows for the existence of rotational isomers (rotamers), specifically cis and trans conformers. Computational studies have explored the relative stabilities and vibrational characteristics of these isomers.

Relative Stability of Rotamers (cis/trans) in Different States

Both experimental and theoretical results have confirmed that this compound exists as two stable conformers, cis and trans, in the ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). researchgate.netresearchgate.net DFT calculations, in conjunction with spectroscopic analysis, have been used to determine the relative stability of these two rotamers. The analysis reveals a correlation between the vibrational frequencies of the aromatic ring and the relative stability of the conformers, suggesting that the rigidity of the ring is a key factor. researchgate.net While the precise energy differences calculated for this compound were not available, a study on the analogous compound 3-fluoro-N-methylaniline showed the cis rotamer to be more stable in the S₁ state but less stable in the D₀ state than the trans rotamer. researchgate.net

Vibrational Frequencies and Mode Assignments